Enone Functionality Enables Unique Reactivity Not Available in Saturated Azaspiro Analogs
The target compound is distinguished from its saturated analog, 3-azaspiro[5.5]undecane (as its hydrochloride salt, CAS 1125-01-5), by the presence of an α,β-unsaturated ketone (enone) at the 7- and 9-positions. The target compound possesses a conjugated enone system (as confirmed by canonical SMILES O=C1C=CC2(CC1)CCN(C(=O)OCC1=CC=CC=C1)CC2) . In contrast, the saturated analog 3-azaspiro[5.5]undecane hydrochloride (canonical SMILES [H]Cl.C12(CCNCC2)CCCCC1) lacks any carbon-carbon double bonds or carbonyl groups on the spirocyclic core .
| Evidence Dimension | Functional Group Availability for Chemical Derivatization |
|---|---|
| Target Compound Data | Contains α,β-unsaturated ketone (enone) moiety |
| Comparator Or Baseline | 3-Azaspiro[5.5]undecane hydrochloride (CAS 1125-01-5) contains no enone or carbonyl group on the spirocyclic core |
| Quantified Difference | Presence vs. Absence of enone moiety |
| Conditions | Structural analysis from vendor-certified SMILES and InChI data |
Why This Matters
The enone moiety is a key synthetic handle for conjugate addition, cycloaddition, and cross-coupling reactions, enabling diversification into complex molecular architectures not accessible from the saturated analog.
